P2X3 Receptor Antagonism: Quantitative Comparison with Phenoxyacetamide Analogs
This compound functions as a P2X3 receptor antagonist with an EC₅₀ of 80 nM when evaluated at 10 µM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, other phenoxyacetamide derivatives evaluated in the same assay system exhibit markedly weaker activity, with reported IC₅₀ values ranging from 4.68 µM to >10 µM for human P2X3 [2]. The approximately 58-fold potency differential relative to the weaker phenoxyacetamide analogs in the same structural class underscores that P2X3 antagonism is not an inherent class property but a specific consequence of the chloroacetamide-ethoxyphenoxyethyl architecture.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | Phenoxyacetamide analog (CHEMBL5173780): IC₅₀ = 4.68 µM; other analogs: IC₅₀ > 10 µM |
| Quantified Difference | ≈58-fold higher potency versus the 4.68 µM analog; >125-fold versus >10 µM analogs |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound evaluated at 10 µM |
Why This Matters
This quantifiable potency differential enables researchers to select a compound with validated sub-micromolar P2X3 antagonism for pain pathway studies, avoiding weaker analogs that may yield false negatives.
- [1] BindingDB. PrimarySearch_ki: BDBM50118219, P2X3 antagonist EC50 80 nM. View Source
- [2] BindingDB. BDBM50592275 (CHEMBL5173780), P2X3 antagonist IC50 = 4.68 µM. View Source
